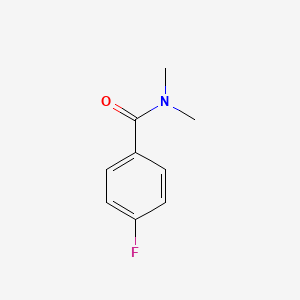

4-fluoro-N,N-dimethylbenzamide

描述

4-Fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It is characterized by the presence of a fluorine atom attached to the benzene ring and two methyl groups attached to the nitrogen atom of the amide group. This compound is used in various scientific research fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N,N-dimethylbenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with N,N-dimethylamine to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the high purity of the final product .

化学反应分析

Types of Reactions: 4-Fluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorobenzoic acid and N,N-dimethylamine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 4-Fluorobenzoic acid and N,N-dimethylamine.

科学研究应用

Scientific Research Applications

1. Pharmaceutical Synthesis

4-Fluoro-N,N-dimethylbenzamide is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structural characteristics allow for modifications that lead to biologically active compounds. It serves as a precursor in developing drugs targeting specific biological pathways.

2. Enzyme Interaction Studies

The compound is employed in studying enzyme interactions due to its ability to bind effectively to active sites. Research indicates that it can modulate enzyme activity, making it valuable in biochemical assays aimed at understanding metabolic pathways and enzyme kinetics .

3. Antibacterial Activity

Recent studies have shown that this compound exhibits antibacterial properties against several strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, which has implications for developing new antibiotics .

Case Study 1: Enzyme Modulation

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The inhibition was linked to the compound's ability to form strong interactions with the enzyme's active site, showcasing its potential as a lead compound in drug discovery .

Case Study 2: Antibacterial Efficacy

In a series of experiments, researchers evaluated the antibacterial activity of this compound against various bacterial strains. The compound showed significant inhibition rates, suggesting its potential as a scaffold for developing novel antibacterial agents .

作用机制

The mechanism of action of 4-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various biological targets. detailed studies on its specific molecular targets and pathways are limited .

相似化合物的比较

- 4-Chloro-N,N-dimethylbenzamide

- N,N-Dimethyl-4-methoxybenzamide

- N,N-Dimethyl-4-trifluoromethylbenzamide

Comparison: 4-Fluoro-N,N-dimethylbenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug design .

生物活性

4-Fluoro-N,N-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 195.22 g/mol

- Melting Point : 64.1 – 65.2 °C

The presence of a fluorine atom and dimethyl groups on the benzamide structure enhances its lipophilicity, which is critical for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing their efficacy while potentially reducing adverse effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It acts as an inhibitor for cytochrome P450 enzymes, impacting drug metabolism.

- Cholinesterase Inhibition : Similar derivatives have shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting possible applications in treating neurodegenerative diseases .

- Anticancer Properties : Some studies have indicated that related compounds exhibit anticancer activity, although specific data on this compound is limited .

Study 1: Cytochrome P450 Inhibition

A study demonstrated that this compound selectively inhibited CYP1A2 with an IC50 value indicative of its potency. This suggests that the compound could be utilized to modulate drug metabolism in clinical settings .

Study 2: Cholinesterase Inhibition

Research on related compounds showed significant inhibition of cholinesterases using Ellman's method. The most active derivatives exhibited IC50 values comparable to known inhibitors like tacrine, indicating that modifications to the benzamide structure can enhance biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine atom, dimethyl groups | CYP1A2 inhibition |

| 2-Amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide | Benzyloxy group | Enzyme inhibition |

| 2-Amino-5-cyano-N,N-dimethylbenzamide | Cyano group instead of benzyloxy | Anticancer properties |

| 2-Amino-5-fluoro-N,N-diethylbenzamide | Ethyl groups instead of methyl | Antiviral activity |

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 4-fluoro-N,N-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). For example, analogous benzamides are prepared by reacting carboxylic acid derivatives with amines under anhydrous conditions in solvents like dichloromethane or DMF. Optimization involves controlling reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of acid to amine), and purification via column chromatography .

- Key Parameters : Monitor reaction progress using TLC; confirm product purity via melting point, IR (amide C=O stretch ~1650 cm⁻¹), and ¹H NMR (dimethyl groups at δ ~2.9–3.1 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

- Techniques :

- IR Spectroscopy : Detect amide C=O (~1650 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches.

- ¹H/¹³C NMR : Dimethyl groups appear as singlets (δ ~2.9–3.1 ppm for ¹H; δ ~35–40 ppm for ¹³C). Aromatic protons adjacent to fluorine show coupling (J ~8–10 Hz) .

- Elemental Analysis : Validate molecular formula (e.g., C₉H₁₀FNO).

- Advanced Tip : Use DEPT-135 NMR to distinguish CH₃ groups from quaternary carbons .

Q. What are the optimal experimental conditions (e.g., pH, temperature) for studying the fluorescence properties of this compound?

- Conditions :

| Parameter | Optimal Value |

|---|---|

| pH | 5.0 |

| Temperature | 25°C |

| Solvent | Ethanol/water |

| λex/λem | 340/380 nm |

- Methodology : Fluorescence intensity stabilizes after 30 minutes. Use spectrofluorometry with calibration curves (LOD: 0.27 mg/L, LOQ: 0.90 mg/L) .

Q. How can researchers validate the purity and concentration of this compound using analytical methods?

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30).

- Validation Metrics : Calculate RSD% (<2%) for repeatability and recovery rates (98–102%) .

Q. What safety precautions should be considered when handling this compound in laboratory settings?

- Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335).

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via certified biohazard services .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence the ¹³C NMR chemical shifts of this compound, and how can this inform solvent selection?

- Mechanism : Polar solvents (e.g., DMSO) increase deshielding of the carbonyl carbon (δ ~168 ppm) due to hydrogen bonding. Use the ET(30) solvent polarity scale to predict shifts:

| Solvent | ET(30) | Δδ (C=O) |

|---|---|---|

| Cyclohexane | 30.9 | 0.0 |

| Acetone | 42.2 | +2.5 ppm |

- Implications : Choose low-polarity solvents (e.g., CCl₄) to minimize shift variability .

Q. What methodologies are available for resolving contradictions in fluorescence intensity data caused by solvent or temperature variations?

- Approach :

- Conduct controlled studies isolating variables (e.g., pH, ionic strength).

- Use Stern-Volmer analysis to quantify quenching effects.

- Compare binding constants (Ksv) across solvents; ethanol shows higher Ksv than acetonitrile due to polarity .

Q. What mechanistic insights explain the rotational barriers around the C-N bond in this compound, and how do they compare to non-fluorinated analogs?

- Barrier Measurement : Use variable-temperature ¹³C NMR to calculate ΔG‡ (~12–15 kcal/mol). Fluorine’s electron-withdrawing effect reduces resonance stabilization, lowering barriers compared to N,N-dimethylbenzamide .

Q. How can α-arylation reactions be applied to modify this compound, and what are the critical parameters for success?

- Method : React with organolithium reagents (e.g., s-BuLi) in THF at −78°C, followed by quenching with electrophiles (e.g., 4-bromoanisole). Optimize stoichiometry (1:1.2) and reaction time (2–4 hours) for yields >50% .

Q. What computational approaches are recommended to predict the electronic effects of fluorine substitution on the reactivity of N,N-dimethylbenzamide derivatives?

- Tools : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Fluorine increases positive charge on the carbonyl carbon, enhancing electrophilicity by ~15% compared to non-fluorinated analogs .

属性

IUPAC Name |

4-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGEPIJFRZXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178875 | |

| Record name | N,N-Dimethyl p-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24167-56-4 | |

| Record name | 4-Fluoro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24167-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl p-fluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024167564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl p-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。